Cas no 926-59-0 (sodium 3-oxobut-1-en-1-olate)

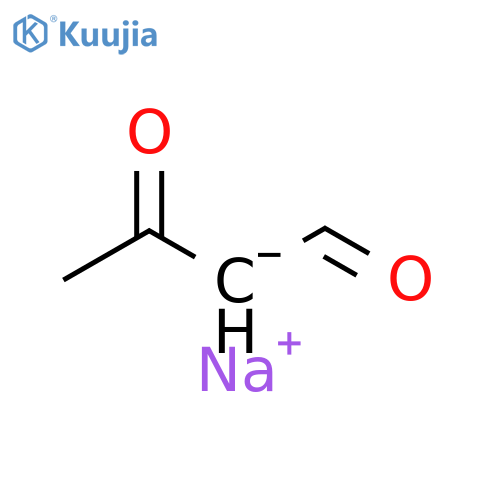

sodium 3-oxobut-1-en-1-olate structure

商品名:sodium 3-oxobut-1-en-1-olate

CAS番号:926-59-0

MF:C4H5NaO2

メガワット:108.071072340012

CID:805350

sodium 3-oxobut-1-en-1-olate 化学的及び物理的性質

名前と識別子

-

- Butanal, 3-oxo-,ion(1-), sodium (1:1)

- sodium,3-oxobut-1-en-1-olate

- (E)-3-oxobut-1-en-1-olate

- sodium (E)-3-oxobut-1-en-1-olate

- sodium 3-oxobut-1-en-1-olate

-

- インチ: 1S/C4H5O2.Na/c1-4(6)2-3-5;/h2-3H,1H3;/q-1;+1

- InChIKey: YNNCRUAQWRXPLA-UHFFFAOYSA-N

- ほほえんだ: [CH-](C=O)C(=O)C.[Na+]

計算された属性

- せいみつぶんしりょう: 108.018724

- どういたいしつりょう: 108.018724

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 77.8

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 2

- トポロジー分子極性表面積: 34.1

じっけんとくせい

- ふってん: 178.9°Cat760mmHg

- フラッシュポイント: 67.4°C

sodium 3-oxobut-1-en-1-olate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S699578-50mg |

sodium 3-oxobut-1-en-1-olate |

926-59-0 | 50mg |

$ 160.00 | 2022-06-02 | ||

| TRC | S699578-10mg |

sodium 3-oxobut-1-en-1-olate |

926-59-0 | 10mg |

$ 50.00 | 2022-06-02 | ||

| TRC | S699578-100mg |

sodium 3-oxobut-1-en-1-olate |

926-59-0 | 100mg |

$ 230.00 | 2022-06-02 |

sodium 3-oxobut-1-en-1-olate 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

926-59-0 (sodium 3-oxobut-1-en-1-olate) 関連製品

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬